1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE
Overview
Description
1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfonyl group, a pyridinyl group, and an indolinecarboxamide moiety, making it an interesting subject for research and development.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as methylsulfonylmethane (msm), have been found to exhibit substantial affinity levels towards estrogen receptor alpha (erα) .
Mode of Action
It’s suggested that msm may bind to surface receptor sites, blocking the interaction of parasite and host . This could potentially be a mechanism of action for this compound as well.
Biochemical Pathways
Environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous dna-methylation status throughout the genome . This could potentially be a pathway affected by this compound.
Pharmacokinetics
Nuclear magnetic resonance (nmr) studies have demonstrated that oral doses of msm are absorbed into the blood and cross the blood/brain barrier . This suggests that the compound might have similar ADME properties.
Result of Action
It’s suggested that msm has potential anti-inflammatory, antiatherosclerotic, and chemopreventative activities along with free radical scavenging . This could potentially be a result of the action of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(methylsulfonyl)-N-2-pyridinyl-5-indolinecarboxamide. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE typically involves multiple steps, including the formation of the indolinecarboxamide core, the introduction of the pyridinyl group, and the addition of the methylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The indolinecarboxamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyridinyl group can produce piperidine derivatives.
Scientific Research Applications
1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(METHYLSULFINYL)-1-PHENYL-1-(2-PYRIDINYL)ETHANOL: Shares the pyridinyl group but differs in the overall structure and functional groups.
1-[3-(METHYLSULFONYL)-2-PYRIDINYL]-PIPERAZINE: Contains the methylsulfonyl and pyridinyl groups but has a piperazine core instead of indolinecarboxamide.
Uniqueness
1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methylsulfonyl-N-pyridin-2-yl-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-22(20,21)18-9-7-11-10-12(5-6-13(11)18)15(19)17-14-4-2-3-8-16-14/h2-6,8,10H,7,9H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMDSNYEBEJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160770 | |
Record name | 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728000-07-5 | |
Record name | 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728000-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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